For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Eugenyl Acetate: Chemical and Physical Properties
Introduction
Eugenyl acetate, also known as acetyl eugenol, is a phenylpropanoid and a naturally occurring ester of eugenol. It is a significant constituent of clove oil, contributing to its characteristic aroma and biological activities.[1] While traditionally utilized in the flavor and fragrance industries for its mild, sweet, and clove-like scent, recent scientific interest has shifted towards its pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of eugenyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
Eugenyl acetate is a white crystalline solid at room temperature, melting into a colorless to pale yellow liquid with a characteristic warm, spicy, and slightly fruity aroma reminiscent of cloves.[1][2][4] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1][4]
Identifiers and Chemical Structure
| Identifier | Value | Reference |
| IUPAC Name | (2-methoxy-4-prop-2-enylphenyl) acetate | [5] |
| Synonyms | Acetyleugenol, Eugenol acetate, 4-Allyl-2-methoxyphenyl acetate | [5][6] |
| CAS Number | 93-28-7 | [7] |
| Molecular Formula | C₁₂H₁₄O₃ | [7] |
| Molecular Weight | 206.24 g/mol | [5][7] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)CC=C)OC | [5] |
| InChIKey | SCCDQYPEOIRVGX-UHFFFAOYSA-N | [5] |
Physical Properties
| Property | Value | Reference |
| Appearance | Molten white crystalline solid or colorless to light yellow liquid | [4][7] |
| Odor | Soft, sweet, clove-like, floral, and spicy | [1][4] |
| Melting Point | 29 - 31 °C | [4][5] |
| Boiling Point | 281 - 286 °C | [1][4] |
| Density | 1.079 g/mL at 25 °C | [4][7] |
| Refractive Index | n20/D 1.514 - 1.522 | [4][5][7] |
| Flash Point | > 93.3 °C (Closed Cup) | [8] |
| Vapor Pressure | < 0.1 mm Hg at 20 °C | [8] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble (407 mg/L at 20 °C) | [1][2] |
| Ethanol | Soluble | [4][5] |
| Ether | Soluble | [4][5] |
| Fixed Oils | Soluble | [5] |
| Organic Solvents | Soluble | [2][9] |
Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Data available in public databases. | [5] |
| ¹³C NMR | Data available in public databases. | [10] |
| IR Spectroscopy | Characteristic ester carbonyl stretch. Raw spectra data available. | [5][11] |
| Mass Spectrometry | Molecular ion peak consistent with its molecular weight. | [5][6] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of eugenyl acetate, compiled from referenced literature.
Synthesis of Eugenyl Acetate via Heterogeneous Catalysis
This protocol describes a solvent-free synthesis method, which is environmentally friendly and efficient.
Objective: To synthesize eugenyl acetate from eugenol and acetic anhydride using a reusable solid acid catalyst.
Materials:
-
Eugenol (99% purity)
-
Acetic Anhydride
-
Heterogeneous catalyst (e.g., Molecular Sieve 4Å, Amberlite XAD-16, or Lewatit® GF 101 resin)[12]
-
Hexane (for washing)
-
Screw-capped reaction flasks
-
Thermostatic bath
-
Filtration apparatus
Methodology:
-
Reactant Preparation: In a screw-capped flask, mix eugenol and acetic anhydride at a specified molar ratio (e.g., 1:1 to 1:5).[12]
-
Catalyst Addition: Add the heterogeneous catalyst to the mixture. The amount of catalyst is typically a weight percentage of the total reactants (e.g., 1-10 wt%).[12]
-
Reaction: Place the flask in a thermostatic bath set to the desired temperature (e.g., 60-70 °C) and agitate if required.[12] The reaction is monitored for a specific duration, which can range from 10 minutes to several hours.[12]
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Catalyst Regeneration (Optional): The recovered catalyst can be washed with a solvent like hexane and dried in an oven (e.g., at 100 °C for 4 hours) for reuse in subsequent batches.[12]
-
Product Analysis: The resulting product mixture is then analyzed to determine the conversion of eugenol to eugenyl acetate.
Caption: Workflow for the heterogeneous catalytic synthesis of eugenyl acetate.
Quantification of Eugenyl Acetate by Gas Chromatography (GC)
This protocol is used to determine the purity of the synthesized product and to quantify the conversion rate.
Objective: To quantify the concentration of eugenyl acetate in a sample.
Instrumentation:
-
Gas Chromatograph (e.g., Shimadzu GC-2010) with a Flame Ionization Detector (FID).[12]
-
Capillary Column (e.g., INOWAX, 30 m × 250 μm × 0.25 μm).[12]
GC Conditions:
-
Injector Temperature: 250 °C[12]
-
Detector Temperature: 275 °C[12]
-
Injection Mode: Split[12]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 8 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: 220 °C for 5 minutes.[12]
-
Methodology:
-
Standard Preparation: Prepare standard solutions of eugenyl acetate (99% purity) of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dilute the reaction mixture sample in the same solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.
-
Data Analysis: Identify the peak corresponding to eugenyl acetate based on the retention time from the standard injection. The concentration in the sample is determined by comparing the peak area with the calibration curve generated from the standards.
Caption: General workflow for the quantification of eugenyl acetate using GC-FID.
Biological Activity and Signaling Pathways
Eugenyl acetate exhibits a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[4] While much of the detailed mechanistic research has focused on its precursor, eugenol, studies indicate that eugenyl acetate shares and possesses unique properties.
Antioxidant Activity
Eugenyl acetate has demonstrated significant antioxidant potential.[2][12] The antioxidant activity may be attributed to its ability to act as a free-radical scavenger.[1] Studies comparing its efficacy to eugenol have shown that eugenyl acetate can be more effective in reducing the oxidation of lipids at high temperatures.[1]
Antimicrobial Activity
Eugenyl acetate is effective against various bacteria, although its minimum inhibitory concentration (MIC) may be higher than that of eugenol in some cases.[2][12] It has shown activity against both Gram-positive and Gram-negative bacteria.[2][12] The mechanism is believed to involve the disruption of the bacterial cell membrane.[9]
Anti-inflammatory and Anticancer Signaling
Eugenyl acetate has been identified as an anti-inflammatory and anticancer agent.[4] Its mechanism of action involves the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Specifically, eugenyl acetate has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[4] By inhibiting NF-κB, eugenyl acetate can downregulate the expression of pro-inflammatory cytokines.
In the context of cancer, eugenyl acetate enhances the expression of tumor suppressor proteins p53 and p21.[4] The upregulation of p53 can trigger cell cycle arrest or apoptosis in cancer cells, while p21 (also known as WAF1) acts as a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest.[4]
Caption: Known anti-inflammatory and anticancer signaling effects of eugenyl acetate.
Safety and Toxicology
Eugenyl acetate is considered moderately toxic by ingestion.[1] The acute oral LD50 in rats has been reported as 1.67 g/kg.[1][4] It is classified as a skin irritant.[1] Standard safety precautions, including the use of protective clothing, gloves, and eye protection, should be followed when handling the compound. It is a combustible liquid and should be stored away from strong oxidizing agents in a cool, well-ventilated area.[4]
Conclusion
Eugenyl acetate is a versatile molecule with well-characterized chemical and physical properties. Its utility extends beyond the flavor and fragrance industries into areas of significant interest for biomedical and pharmaceutical research. The availability of efficient, environmentally friendly synthesis protocols and robust analytical methods facilitates its further investigation. The emerging evidence of its ability to modulate key signaling pathways in inflammation and cancer, such as NF-κB and p53, positions eugenyl acetate as a promising candidate for further drug development studies. This guide serves as a foundational resource for professionals engaged in the scientific exploration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antioxidant activities of clove essential oil and eugenyl acetate produced by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biomedres.us [biomedres.us]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
